molecular formula C14H15N B11729863 1-(2-Naphthyl)cyclopropanemethanamine

1-(2-Naphthyl)cyclopropanemethanamine

Cat. No.: B11729863
M. Wt: 197.27 g/mol
InChI Key: YADRRSACJDVQRA-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)cyclopropanemethanamine is a research chemical with the molecular formula C14H15N and a molecular weight of 197.28 g/mol. It is also known by its IUPAC name, (1-naphthalen-2-ylcyclopropyl)methanamine. This compound features a cyclopropane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthyl)cyclopropanemethanamine can be achieved through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination . Another method includes the use of enolate arylbromide cross-coupling reactions and alkene oxidative cleavage to prepare keto-aldehyde precursors, which are then cyclized to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Naphthyl)cyclopropanemethanamine is a valuable compound in scientific research due to its unique structure and reactivity. It is used in:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of naphthalene derivatives with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets and pathways. The naphthalene moiety allows it to engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can participate in strain-induced reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Naphthyl)methanamine: Similar structure but lacks the cyclopropane ring.

    2-(Aminomethyl)naphthalene: Another naphthalene derivative with an amine group.

Uniqueness

1-(2-Naphthyl)cyclopropanemethanamine is unique due to the presence of both a naphthalene moiety and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(1-naphthalen-2-ylcyclopropyl)methanamine

InChI

InChI=1S/C14H15N/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2

InChI Key

YADRRSACJDVQRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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